![molecular formula C28H19ClN4O5 B415250 N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B415250.png)
N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a combination of pyridine, nitrophenyl, and methoxyphenyl groups, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyridinyl and Nitrophenyl Groups: The pyridinyl and nitrophenyl groups can be introduced through nucleophilic aromatic substitution reactions. For example, 5-chloro-3-pyridine can react with a nitrophenyl derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.
Mechanism of Action
The mechanism of action of N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(5-bromo-3-pyridinyl)oxy]-5-nitrophenyl}-2-(4-methoxyphenyl)-4-quinolinecarboxamide: Similar structure but with a bromine atom instead of chlorine.
N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-2-(4-hydroxyphenyl)-4-quinolinecarboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H19ClN4O5 |
|---|---|
Molecular Weight |
526.9g/mol |
IUPAC Name |
N-[3-(5-chloropyridin-3-yl)oxy-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H19ClN4O5/c1-37-21-8-6-17(7-9-21)27-14-25(24-4-2-3-5-26(24)32-27)28(34)31-19-11-20(33(35)36)13-22(12-19)38-23-10-18(29)15-30-16-23/h2-16H,1H3,(H,31,34) |
InChI Key |
CHCCODCILUGOPC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC(=CN=C5)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC(=CN=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B415167.png)
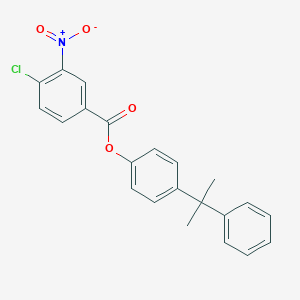
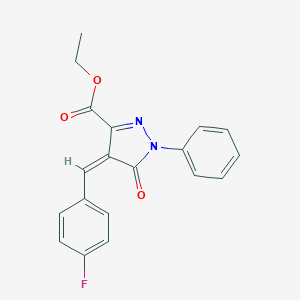
![N-(2-furylmethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B415171.png)
![1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B415172.png)


![METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE](/img/structure/B415178.png)
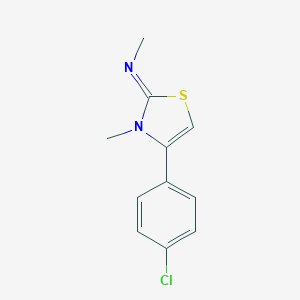

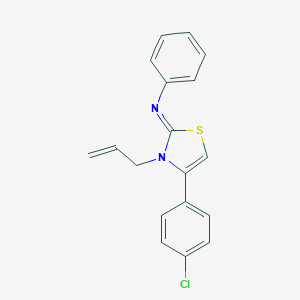
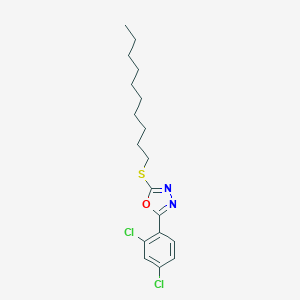
![2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B415186.png)
![17-(4-Methoxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B415191.png)
